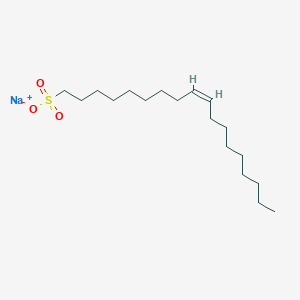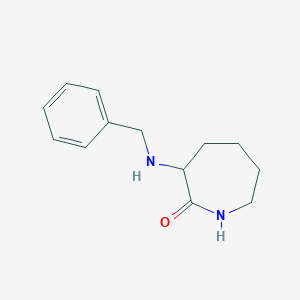
Ferrous phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous phosphate, also known as iron(II) phosphate, is an inorganic compound with the chemical formula Fe₃(PO₄)₂. It is a grayish-white or bluish-green solid under normal conditions and is practically insoluble in water. This compound is a member of the iron(II) salts and features the metallic element iron, phosphorus, and oxygen in its molecular structure. Naturally, this compound occurs as the mineral vivianite, which is often found in a hydrated form in environments such as clay layers beneath peat bogs, marine sediments, and near seafloor hydrothermal vents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous phosphate can be synthesized in laboratory settings through the reaction of iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a source of phosphate anions. This typically results in a precipitation reaction due to the insolubility of this compound in water . Another method involves the reaction of ferrous hydroxide with phosphoric acid to produce hydrated iron(II) phosphate .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing phosphoric acid, iron powder, and ammonium hydroxide. The iron powder and phosphoric acid are combined in demineralized water with stirring to form a partial solution or suspension. The mixture is then heated until no further hydrogen gas is evolved .
Análisis De Reacciones Químicas
Types of Reactions: Ferrous phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ferric phosphate (FePO₄) in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric phosphate using reducing agents.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other anions under specific conditions.
Major Products Formed:
Oxidation: Ferric phosphate (FePO₄)
Reduction: this compound (Fe₃(PO₄)₂)
Substitution: Various iron salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Ferrous phosphate has numerous applications in scientific research across various fields:
Chemistry:
- Used as a precursor in the synthesis of lithium iron phosphate (LiFePO₄) for lithium-ion batteries .
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of ferrous phosphate involves its interaction with biological systems and its role in various chemical processes. In biological systems, this compound is absorbed via divalent metal transporter-1 (DMT1) and endocytosis. Small particles may be absorbed by clathrin-mediated endocytosis and micropinocytosis . In chemical processes, this compound acts as a source of iron and phosphate ions, which participate in various reactions depending on the conditions and reagents used .
Comparación Con Compuestos Similares
Ferric phosphate (FePO₄): An oxidized form of ferrous phosphate, used in similar applications but with different chemical properties.
Ferrous ammonium phosphate (FeNH₄PO₄): Used as a food fortificant with higher bioavailability compared to ferric pyrophosphate.
Ferric pyrophosphate (Fe₄(P₂O₇)₃): Used in food fortification and has different solubility and bioavailability properties compared to this compound.
Uniqueness: this compound is unique due to its specific chemical properties, such as its insolubility in water and its ability to act as a source of both iron and phosphate ions. Its applications in agriculture, industry, and energy storage highlight its versatility and importance in various fields .
Propiedades
Número CAS |
14940-41-1 |
|---|---|
Fórmula molecular |
FeH3O4P |
Peso molecular |
153.84 g/mol |
Nombre IUPAC |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |
SMILES canónico |
OP(=O)(O)O.[Fe] |
| 14940-41-1 | |
Números CAS relacionados |
50602-84-1 |
Sinónimos |
Fe3(PO4)2.8H2O ferrous phosphate vivianite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)


